molecular formula C15H19NO2 B6332492 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 691347-19-0

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B6332492
CAS RN: 691347-19-0
M. Wt: 245.32 g/mol
InChI Key: PWOWKSVSCYZIOG-UHFFFAOYSA-N
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Description

The compound “8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound that is not widely documented. The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This structure is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is synthesized through various chemical reactions . These reactions often involve the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a family of compounds with diverse biological activities. Researchers worldwide have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches directly control stereochemistry during the formation of the bicyclic scaffold, bypassing the need for an acyclic starting material. These achievements contribute significantly to the synthesis of tropane alkaloids .

Double Michael Addition (DMA) Reactions

The expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones involves double Michael addition (DMA) reactions. These reactions utilize carbon nucleophiles and 7- or 8-membered ring dienones. The resulting bicyclic compounds find applications in medicinal chemistry, materials science, and more .

Biological Studies

Given the intriguing biological activities associated with tropane alkaloids, researchers explore the effects of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one on living systems. From pharmacological investigations to understanding its interactions with receptors, this compound offers exciting prospects for drug development and bioorganic studies.

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is a structure of interest in the field of drug discovery due to its presence in tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the synthesis and study of compounds containing this scaffold, such as “8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one”, is likely to continue in the future.

properties

IUPAC Name

8-[(2-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-15-5-3-2-4-11(15)10-16-12-6-7-13(16)9-14(17)8-12/h2-5,12-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOWKSVSCYZIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3CCC2CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

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